Urease Inhibitory Potency of the 5,6-Dichloro-2-methyl-1H-benzimidazole Scaffold Versus Thiourea Standard
A series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives, which share the identical core scaffold with the target 4,7-diamine compound, were evaluated for urease inhibitory activity using jack bean urease. All derivatives exhibited IC50 values ranging from 0.0294 ± 0.0015 µM to 0.1494 ± 0.0041 µM, which are 3.4- to 17.4-fold more potent than the reference inhibitor thiourea (IC50 = 0.5117 ± 0.0159 µM) [1]. The most potent derivative (compound 15, bearing a 4-nitrophenyl moiety) achieved an IC50 of 0.0294 µM, representing an approximately 17-fold improvement over thiourea. This evidence is class-level inference: the target 4,7-diamine compound was not itself tested in this study, but it serves as a synthetic precursor for derivatives that achieved this potency range.
| Evidence Dimension | Urease enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; class range IC50 = 0.0294 – 0.1494 µM for 5,6-dichloro-2-methyl-1H-benzimidazole derivatives |
| Comparator Or Baseline | Thiourea (standard urease inhibitor): IC50 = 0.5117 ± 0.0159 µM |
| Quantified Difference | 3.4- to 17.4-fold improvement over thiourea across the derivative series |
| Conditions | Jack bean urease enzyme inhibition assay; in vitro biochemical assay |
Why This Matters
Selecting the 4,7-diamine as a synthetic intermediate provides access to a derivative class with demonstrated low-micromolar urease inhibition, which is relevant for R&D programs targeting H. pylori and other urease-dependent pathogens.
- [1] Menteşe, E.; Emirik, M.; Sökmen, B. B. Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors. Bioorg. Chem. 2019, 86, 151–158. DOI: 10.1016/j.bioorg.2019.01.028. View Source
